

# Zervimesine's Impact on Synaptic Plasticity and Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Zervimesine (CT1812) is an investigational, orally bioavailable small molecule that acts as a selective antagonist of the sigma-2 ( $\sigma$ -2) receptor complex. Emerging preclinical and clinical evidence suggests that Zervimesine holds therapeutic potential for neurodegenerative disorders, such as Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB), by positively modulating synaptic plasticity and function. This technical guide provides an in-depth analysis of the current understanding of Zervimesine's mechanism of action, supported by quantitative data from key clinical trials and detailed experimental protocols. The document aims to serve as a comprehensive resource for researchers and drug development professionals in the field of neurodegenerative disease therapeutics.

### Introduction

Synaptic dysfunction and loss are early and critical events in the pathophysiology of neurodegenerative diseases, leading to cognitive decline and functional impairment. A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (A $\beta$ ) oligomers, which are known to be highly synaptotoxic.[1] These oligomers bind to neuronal receptors, disrupting synaptic plasticity and leading to a cascade of detrimental downstream effects.[1]



**Zervimesine** (CT1812) represents a novel therapeutic approach that targets the sigma-2 ( $\sigma$ -2) receptor complex to mitigate the synaptotoxic effects of A $\beta$  oligomers.[1] By acting as a negative allosteric modulator of this receptor complex, **Zervimesine** reduces the binding affinity of A $\beta$  oligomers to neuronal synapses, thereby protecting them from damage and preserving their function.[2][3] This document synthesizes the available data on **Zervimesine**'s impact on synaptic health and function.

# Mechanism of Action: The Sigma-2 Receptor Complex

**Zervimesine**'s primary target is the sigma-2 ( $\sigma$ -2) receptor, a protein also known as Transmembrane Protein 97 (TMEM97).[1] This receptor forms a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), which is involved in the cellular uptake of A $\beta$  oligomers.[4][5] By binding to this complex, **Zervimesine** is thought to induce a conformational change that displaces bound A $\beta$  oligomers and prevents their toxic interaction with synaptic components.[6][7] This action is believed to be the primary mechanism through which **Zervimesine** exerts its neuroprotective and synaptoprotective effects.

### **Signaling Pathway**

The proposed signaling pathway for **Zervimesine**'s action is depicted below. Aβ oligomers bind to the sigma-2 receptor complex, leading to synaptic dysfunction. **Zervimesine**, as an antagonist, interferes with this binding, thereby preventing the downstream pathological events.





Click to download full resolution via product page

**Figure 1.** Proposed mechanism of **Zervimesine**'s action at the synapse.

### **Quantitative Data from Clinical Trials**

**Zervimesine** has been evaluated in several Phase 2 clinical trials in patients with Alzheimer's disease and Dementia with Lewy Bodies. The following tables summarize the key quantitative findings related to synaptic function and clinical outcomes.

## Table 1: SEQUEL Study (NCT04735536) - Quantitative Electroencephalography (qEEG) in Mild-to-Moderate AD



| Parameter                                     | Treatment<br>Group         | Result                                  | p-value                     | Reference(s) |
|-----------------------------------------------|----------------------------|-----------------------------------------|-----------------------------|--------------|
| Global Relative<br>Theta Power                | Zervimesine vs.<br>Placebo | Consistent<br>numerical<br>reduction    | 0.123 (non-<br>significant) | [4][8][9]    |
| Regional<br>Relative Theta<br>Power (Central) | Zervimesine vs.<br>Placebo | Statistically significant reduction     | <0.006                      | [4][9]       |
| Global Alpha AEC-c (Functional Connectivity)  | Zervimesine vs.<br>Placebo | Nominally<br>significant<br>improvement | 0.034                       | [4][8][9]    |

## Table 2: SHINE Study (NCT03507790) - Cognitive and Functional Outcomes in Mild-to-Moderate AD (6 Months)

| Endpoint       | Subgroup               | Zervimesin<br>e (Pooled<br>Doses) | Placebo                | % Slowing of Decline | Reference(s |
|----------------|------------------------|-----------------------------------|------------------------|----------------------|-------------|
| ADAS-Cog<br>11 | Overall<br>Population  | -1.66 point<br>decline            | -2.70 point<br>decline | 39%                  | [10]        |
| ADAS-Cog<br>11 | Low Plasma<br>p-tau217 | -                                 | -                      | 95%                  | [11]        |
| MMSE           | Low Plasma<br>p-tau217 | -                                 | -                      | 108%                 | [11]        |

## Table 3: SHIMMER Study (NCT05225415) - Clinical Outcomes in Dementia with Lewy Bodies (6 Months)



| Endpoint                                                | Zervimesine vs.<br>Placebo              | Improvement/Redu<br>ction                            | Reference(s) |
|---------------------------------------------------------|-----------------------------------------|------------------------------------------------------|--------------|
| Neuropsychiatric<br>Inventory (NPI)                     | 86% improvement                         | Reduced anxiety,<br>hallucinations, and<br>delusions | [12][13]     |
| Clinician Assessment of Fluctuation (CAF)               | 91% reduction in cognitive fluctuations | -                                                    | [12][13]     |
| ADCS-Activities of<br>Daily Living (ADCS-<br>ADL)       | 52% preservation of functional ability  | -                                                    | [13]         |
| MDS-United Parkinson's Disease Rating Scale (MDS-UPDRS) | 62% maintenance of motor function       | -                                                    | [13]         |

### **Experimental Protocols**

This section details the methodologies for key experiments cited in the evaluation of **Zervimesine**'s effects.

### **In Vitro Synapse Protection Assay**

This protocol is based on the methodology described in preclinical studies of **Zervimesine**.[1] [14]





Click to download full resolution via product page

**Figure 2.** Workflow for the in vitro synapse protection assay.

• Cell Culture: Primary hippocampal or cortical neurons are cultured to maturity to allow for the formation of synaptic connections.



- Treatment: Cultures are treated with synaptotoxic concentrations of Aβ oligomers in the presence or absence of varying concentrations of **Zervimesine**.
- Incubation: The treated cultures are incubated for a period of 24 to 48 hours to allow for the effects of Aβ oligomers and **Zervimesine** to manifest.
- Immunocytochemistry: Neurons are fixed, permeabilized, and stained with antibodies against presynaptic (e.g., synaptophysin) and postsynaptic (e.g., PSD-95) markers.
- Imaging and Analysis: High-resolution images of the stained neurons are captured using automated microscopy. The number and density of colocalized presynaptic and postsynaptic puncta are quantified using image analysis software to determine synaptic density.

## Quantitative Electroencephalography (qEEG) in Clinical Trials

The following protocol outlines the methodology used in the SEQUEL study (NCT04735536) to assess the impact of **Zervimesine** on synaptic function.[8][9][15]

- Study Design: A randomized, double-blind, placebo-controlled, crossover study design is employed. Patients receive **Zervimesine** (e.g., 300 mg daily) or a matching placebo for a defined treatment period (e.g., 29 days), followed by a washout period and then crossover to the other treatment arm.[15]
- EEG Recording: Resting-state EEG is recorded at baseline and at the end of each treatment period. Recordings are typically performed with the patient in a relaxed, eyes-closed state.
- Data Processing: The raw EEG data is pre-processed to remove artifacts (e.g., eye blinks, muscle activity). The cleaned data is then subjected to quantitative analysis.
- Spectral Analysis: The EEG signal is decomposed into different frequency bands (e.g., delta, theta, alpha, beta). The relative power of each band is calculated. A key endpoint is the change in relative theta power, as an increase is associated with cognitive decline in AD.[4]
   [8][9]
- Functional Connectivity Analysis: Measures such as the Amplitude Envelope Correlation corrected for volume conduction (AEC-c) are calculated to assess the functional connectivity



between different brain regions. An improvement in alpha band connectivity is a positive indicator of synaptic function.[4][8][9]

 Statistical Analysis: A linear mixed model is used to analyze the change from baseline in qEEG parameters, with fixed effects for treatment, sequence, and period, and a random effect for the subject.[15]

#### Conclusion

**Zervimesine** is a promising therapeutic candidate that targets the sigma-2 receptor complex to protect synapses from the toxic effects of  $A\beta$  oligomers. The available data from preclinical and clinical studies provide a strong rationale for its continued development for the treatment of Alzheimer's disease and other neurodegenerative disorders. Quantitative EEG and cognitive assessments have demonstrated **Zervimesine**'s potential to positively impact synaptic function and slow disease progression. Further research, including larger and longer-term clinical trials, is warranted to fully elucidate the therapeutic benefits of **Zervimesine** in neurodegenerative diseases. This technical guide serves as a foundational resource for understanding the scientific basis of **Zervimesine**'s mechanism of action and its observed effects on synaptic plasticity and function.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cognition Therapeutics Announces Positive Topline Results for CT1812 Phase 2 SEQUEL Study for Mild-to-Moderate Alzheimer's Disease - BioSpace [biospace.com]
- 5. ir.cogrx.com [ir.cogrx.com]



- 6. The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer's Disease: A Scoping Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CT1812 biomarker signature from a meta-analysis of CSF proteomic findings from two Phase 2 clinical trials in Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpreventionalzheimer.com [jpreventionalzheimer.com]
- 9. A Pilot Electroencephalography Study of the Effect of CT1812 Treatment on Synaptic Activity in Patients with Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. ir.cogrx.com [ir.cogrx.com]
- 12. neurologylive.com [neurologylive.com]
- 13. Investigative Therapy Linked to Improved Cognitive, Behavioral, Functional, and Motor Outcomes for People with Dementia with Lewy Bodies - - Practical Neurology [practicalneurology.com]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Zervimesine's Impact on Synaptic Plasticity and Function: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606824#zervimesine-s-impact-on-synaptic-plasticity-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com